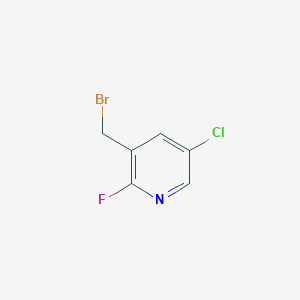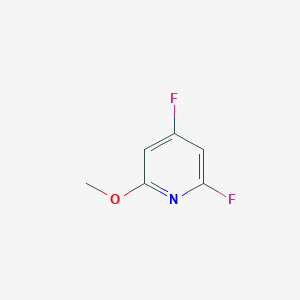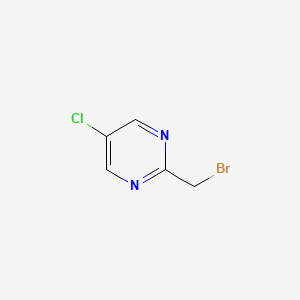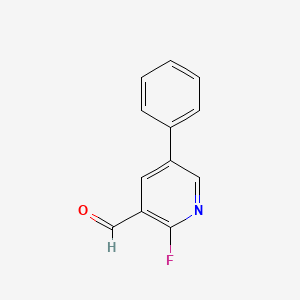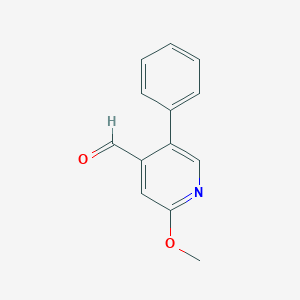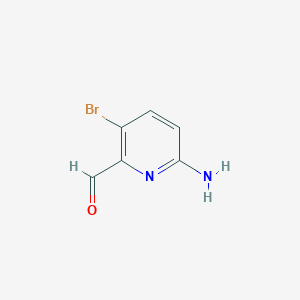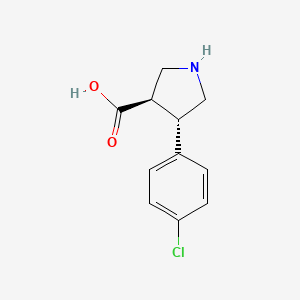
6-Bromo-5-fluoropicolinaldehyde
Descripción general
Descripción
6-Bromo-5-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a fluorine atom, a nitrogen atom, an oxygen atom, and six carbon atoms . The molecular weight of this compound is 204 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204 and a predicted density of 1.778±0.06 g/cm3 . The predicted boiling point is 236.9±35.0 °C .Aplicaciones Científicas De Investigación
Synthesis of Physiologically Active Compounds
Radical cyclizations are a significant method in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products. The control of the regiochemistry of these cyclizations has been the subject of extensive research. Factors such as reaction temperature and the nature of the radical precursors' preferred conformation play crucial roles in determining the cyclization course. For example, at low temperatures, 4-exo-trig cyclization is favored over 5-endo-trig cyclization, while at high temperatures, the reverse is true. The introduction of specific groups into the N-vinylic bond can also influence the cyclization mode, allowing for the synthesis of complex molecules with potential therapeutic applications (Ishibashi & Tamura, 2004).
Environmental Pollution Remediation
The enzymatic treatment of various organic pollutants in wastewater has garnered significant interest due to the limitations of traditional methods, such as toxicity and high costs. Enzymes like laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading recalcitrant compounds. These mediators increase the substrate range and efficiency of enzymatic degradation, making this approach promising for the remediation of industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Anticancer Research
Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), are extensively used in cancer treatment, impacting the lives of over two million patients annually. Recent advancements in fluorine chemistry have led to more precise uses of these compounds. Innovations include methods for incorporating radioactive and stable isotopes to study metabolism and biodistribution, preparing RNA and DNA substituted with fluorinated pyrimidines for mechanistic studies, and identifying new enzyme targets inhibited by 5-FU, such as TRMT2A and pseudouridylate synthase. These developments not only elucidate the mechanisms of action of fluorinated pyrimidines but also open up possibilities for their more targeted use in personalized medicine (Gmeiner, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMMQPNBKSQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227605-60-8 | |
| Record name | 6-bromo-5-fluoropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





